tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate is not fully understood. However, it is believed to act on various ion channels and receptors in the brain and nervous system, including voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and gamma-aminobutyric acid (GABA) receptors. It has been shown to enhance the activity of GABA receptors, which leads to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce neuronal excitability and increase inhibition of neuronal activity, which leads to its anticonvulsant and neuroprotective effects. It has also been shown to reduce inflammation and oxidative stress, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity and yield, and has been shown to have potent anticonvulsant and neuroprotective effects in animal models. However, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Future Directions
There are several future directions for the study of tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the brain and nervous system. Another direction is to study its potential use as an analgesic and anesthetic agent. Furthermore, its anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Therefore, future studies could focus on its potential therapeutic applications in these diseases.
Synthesis Methods
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between tert-butyl acrylate and (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylic acid. This method yields a white crystalline solid with a high purity and yield. Other methods include the use of tert-butyl 2,5-dioxopyrrolidin-1-ylacetate and (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylic acid as starting materials.
Scientific Research Applications
Tert-butyl (tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate)-5-methylpiperidine-2-carboxylate has been studied for its potential applications in the field of medicine. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It has also been studied for its potential use as an analgesic and anesthetic agent. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJFYHRFYOAKW-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](NC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.